![molecular formula C19H26N6O B13867124 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
The synthesis of 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the cyclobutylamino group: This step involves the reaction of the pyrimidine core with cyclobutylamine.
Attachment of the diethylaminoanilino group: This is done by reacting the intermediate with 4-(diethylamino)aniline under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Análisis De Reacciones Químicas
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide include other pyrimidine derivatives with different substituents. These compounds share a common pyrimidine core but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples include:
4-aminocoumarin derivatives: Known for their biological activities and used in various medicinal applications.
Diethylamino functionalized tetraphenylethenes: Studied for their structural and photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C19H26N6O |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H26N6O/c1-3-25(4-2)15-10-8-14(9-11-15)23-19-21-12-16(17(20)26)18(24-19)22-13-6-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,26)(H2,21,22,23,24) |
Clave InChI |
GPOQKVUJOPWFGH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


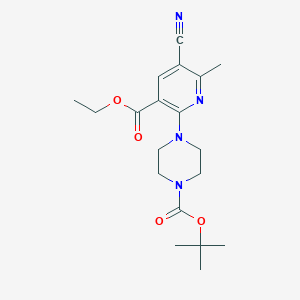
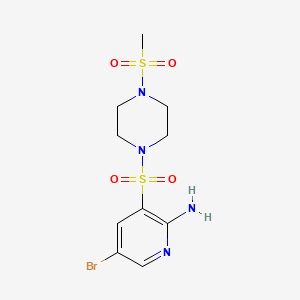

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
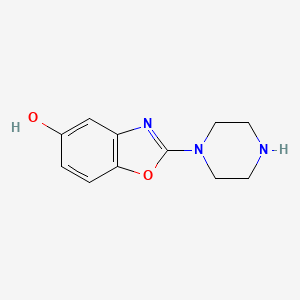
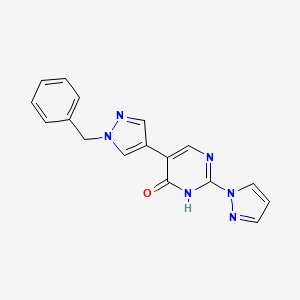
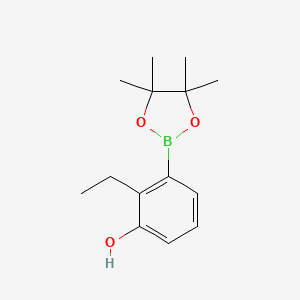

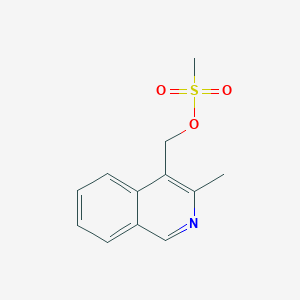
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)
